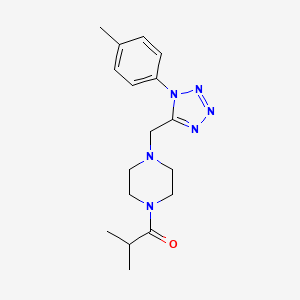

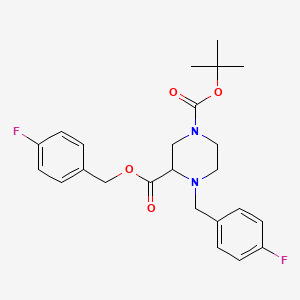

![molecular formula C8H8ClNOS B2879762 6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride CAS No. 934703-86-3](/img/structure/B2879762.png)

6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride” is a chemical compound. It is related to compounds like (2-Chlorophenyl) (6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-yl)acetonitrile and Clopidogrel Related Compound A . These compounds have a similar structure and are often used in chemical research .

Synthesis Analysis

The synthesis of similar compounds involves multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray structural analysis . For example, the molecular formula of (2-Chlorophenyl) (6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-yl)acetonitrile is C15H13ClN2S .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the average mass of (2-Chlorophenyl) (6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-yl)acetonitrile is 288.795 Da and its monoisotopic mass is 288.048798 Da .Aplicaciones Científicas De Investigación

Novel Synthetic Approaches

- One-Pot Synthesis of Pyrindines and Tetrahydroquinolines : A method was described for synthesizing cyclopentyl and cyclohexyl annealed pyridines via a one-pot, four-component process involving an electron-poor (hetero)aryl halide, terminal propargyl alcohol, cyclic N-morpholino alkene, and ammonium chloride. This process underscores the central role of pyridyl cores in pharmaceutical chemistry and supramolecular coordination chemistry due to their broad applications (Yehia, Polborn, & Müller, 2002).

Development of Fused Pyridine Derivatives

- Pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines Synthesis : A study on the preparation of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates illustrates the versatility of pyridine derivatives for synthesizing complex heterocyclic structures, potentially useful in drug discovery and development (Bakhite, Al‐Sehemi, & Yamada, 2005).

Chiroptical Properties Research

- N-(2-Chloro-7-cyclopropyl-4,7-dihydro-4-oxo-thieno[2,3-b]pyridine-5-carbonyl) L-α-Amino Esters : Research into the chiroptical properties of certain L-α-amino esters highlights the potential for these compounds in studying conformational isomerism and developing enantiomerically pure pharmaceuticals (El-Abadelah et al., 1997).

Advanced Materials and Catalysis

- Zn(II) Phenoxides for Copolymerization : The catalytic activity of zinc phenoxides in the copolymerization of epoxides and carbon dioxide showcases the potential of pyridine derivatives in creating environmentally friendly polymers and materials, demonstrating the broad applicability of these compounds beyond pharmaceuticals (Darensbourg et al., 1999).

Propiedades

IUPAC Name |

6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNOS/c9-8(11)10-3-1-7-6(5-10)2-4-12-7/h2,4H,1,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDHMKWKFDMNKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

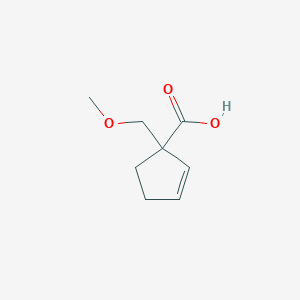

![ethyl 2-(2-(2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2879686.png)

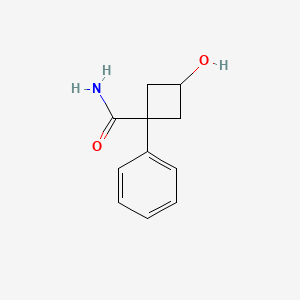

![3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2879692.png)

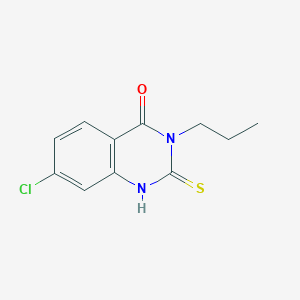

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2879694.png)

![6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2879697.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide](/img/structure/B2879698.png)

![N-(5-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2879700.png)